molecular formula C20H22Cl2N2O5 B608520 N-Propyl-2-(2-((3,5-dichloro-4-pyridyl)acetyl)-5,6-dimethoxyphenoxy)acetamide CAS No. 1035572-38-3

N-Propyl-2-(2-((3,5-dichloro-4-pyridyl)acetyl)-5,6-dimethoxyphenoxy)acetamide

Cat. No. B608520
CAS RN: 1035572-38-3
M. Wt: 441.31
InChI Key: HOKIHKLKOZWCRY-UHFFFAOYSA-N
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Description

LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor, which may be potentially useful for treatment of dermatological diseases. LEO 29102 shows properties suitable for patient-friendly formulations giving efficient drug delivery to the skin. LEO-29102 has reached phase 2 and demonstrated clinically relevant efficacy in the treatment of atopic dermatitis.

Scientific Research Applications

New Powder Diffraction Data of N-Derivatives

A study by Olszewska, Tarasiuk, and Pikus (2011) investigated powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides. This research provided valuable data including experimental peak positions, relative peak intensities, values, and unit-cell parameters, contributing to the understanding of these compounds' structures (Olszewska, Tarasiuk, & Pikus, 2011).

Antiarrhythmic Activity of Substituted Amides

Pau et al. (2000) synthesized analogues of N,2-diphenyl-N-(4-piperidyl)acetamide with antiarrhythmic activity. They modified the N-acyl substituent and aromatic ring bound to the amide nitrogen, demonstrating these compounds' efficacy against experimental arrhythmias in rats (Pau et al., 2000).

Fluorescent Probe for Carbonyl Compounds

Houdier et al. (2000) discussed the use of a fluorescent probe for detecting carbonyl compounds in water samples. Their work demonstrates the potential applications of these compounds in environmental monitoring (Houdier et al., 2000).

Spectroscopic and Quantum Mechanical Studies

A 2020 study by Mary et al. analyzed benzothiazolinone acetamide analogs using spectroscopic and quantum mechanical methods. They explored these compounds' potential as photosensitizers in dye-sensitized solar cells, demonstrating their light harvesting efficiency and non-linear optical activity (Mary et al., 2020).

Structural Variation in Copper(I) Complexes

Yang, Powell, and Houser (2007) synthesized Cu(I) complexes with pyridylmethylamide ligands. Their research provides insights into the structural diversity and coordination geometry of these complexes, contributing to the understanding of their chemical behavior (Yang, Powell, & Houser, 2007).

Synthesis and Anticancer Drug Study

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through molecular docking studies. This highlights the potential medicinal applications of these compounds (Sharma et al., 2018).

properties

CAS RN

1035572-38-3

Product Name

N-Propyl-2-(2-((3,5-dichloro-4-pyridyl)acetyl)-5,6-dimethoxyphenoxy)acetamide

Molecular Formula

C20H22Cl2N2O5

Molecular Weight

441.31

IUPAC Name

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

InChI Key

HOKIHKLKOZWCRY-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LEO-29102;  LEO 29102;  LEO29102.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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